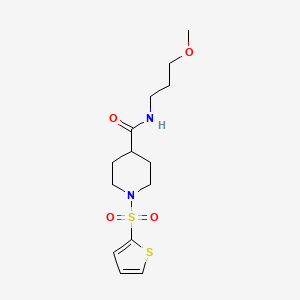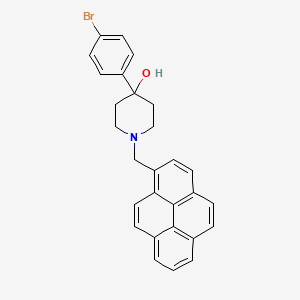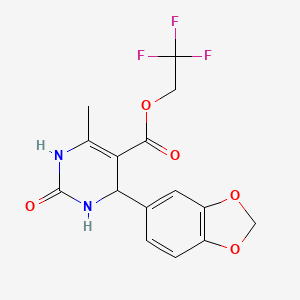
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as ML277, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide selectively inhibits the Kir3.4 channel, which is a member of the G-protein-coupled inward rectifying potassium (GIRK) channel family. The Kir3.4 channel is expressed in cardiac cells and plays a critical role in regulating the electrical activity of the heart. By inhibiting this channel, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can modulate the electrical activity of cardiac cells and reduce the incidence of arrhythmias. N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of certain potassium channels in sensory neurons, which may contribute to its potential use in the treatment of neuropathic pain.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have a significant impact on the electrical activity of cardiac cells, specifically by reducing the incidence of arrhythmias. In addition, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit the activity of certain potassium channels in sensory neurons, which may contribute to its potential use in the treatment of neuropathic pain. However, further research is needed to fully understand the biochemical and physiological effects of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.
実験室実験の利点と制限
One of the main advantages of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its selectivity for the Kir3.4 channel, which allows for more targeted research on the role of this channel in cardiac arrhythmias and other conditions. However, one limitation of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its potential off-target effects, which may complicate research findings. In addition, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a relatively new compound, and its long-term effects and potential toxicity have not been fully studied.
将来の方向性
There are several potential future directions for research on N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One area of focus could be the development of more selective and potent inhibitors of the Kir3.4 channel, which could have even greater therapeutic potential. Another area of focus could be the investigation of the long-term effects and potential toxicity of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, particularly in vivo. Finally, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide could be studied in combination with other drugs or therapies to determine its potential for synergistic effects.
合成法
The synthesis of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps, including the preparation of 2-thiophenesulfonyl chloride, the reaction of piperidine with the sulfonyl chloride, and the addition of 3-methoxypropylamine to the resulting piperidine sulfonyl chloride. The final product is obtained through purification and recrystallization. The synthesis of N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been reported in several scientific publications, and its purity and yield have been optimized to ensure its efficacy in research applications.
科学的研究の応用
N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cardiac arrhythmias, specifically atrial fibrillation. It has been shown to selectively inhibit the Kir3.4 channel, which is a critical component of the inward rectifying potassium current in cardiac cells. By inhibiting this channel, N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can modulate the electrical activity of cardiac cells and reduce the incidence of arrhythmias. N-(3-methoxypropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the activity of certain potassium channels in sensory neurons.
特性
IUPAC Name |
N-(3-methoxypropyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-20-10-3-7-15-14(17)12-5-8-16(9-6-12)22(18,19)13-4-2-11-21-13/h2,4,11-12H,3,5-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWVCBPBYUAPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B4958902.png)
![1-ethyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4958908.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)

![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)